Nonanal - d2 Nonanal - d2
Brand Name: Vulcanchem
CAS No.: 1335435-50-1
VCID: VC0148481
InChI:
SMILES:
Molecular Formula: C9H16D2O
Molecular Weight: 144.26

Nonanal - d2

CAS No.: 1335435-50-1

Cat. No.: VC0148481

Molecular Formula: C9H16D2O

Molecular Weight: 144.26

Purity: 90% min.

* For research use only. Not for human or veterinary use.

Nonanal - d2 - 1335435-50-1

Specification

CAS No. 1335435-50-1
Molecular Formula C9H16D2O
Molecular Weight 144.26

Introduction

Chemical Properties and Structural Characteristics

Nonanal-d2 is a saturated aldehyde with two deuterium atoms replacing hydrogen at the 6th and 7th positions of the nonanal backbone. Its molecular formula is C₉H₁₆D₂O, and its molecular weight is 144.25 g/mol, reflecting the isotopic substitution . Key properties include:

PropertyValue/DescriptionSource
Molecular FormulaC₉H₁₆D₂O
Molecular Weight144.25 g/mol
IUPAC Name6,7-dideuteriononanal
Physical StateColorless to pale liquid
Purity (GC)>95.0%

The deuterium substitution enhances stability in mass spectrometry, enabling detection even at trace levels in biological samples. Nonanal-d2 is synthesized via regioselective hydroformylation or isotopic exchange, often using rhodium catalysts and multidentate phosphine ligands to optimize selectivity .

Synthesis and Production

Nonanal-d2 is typically synthesized through Rh-catalyzed hydroformylation of deuterated alkenes or isotopic exchange reactions. Key methodologies include:

Regioselective Hydroformylation

Rhodium complexes with tetradentate phosphine ligands (e.g., L1 and L2) suppress hydrogenation and isomerization, yielding high regioselectivity for aldehydes. For example, hydroformylation of 1-octene with deuterated reagents produces nonanal-d2 with >90% yield and minimal byproducts .

ParameterOptimal ConditionsOutcome
CatalystRhodium with tetradentate P-ligandsHigh regioselectivity (>90%)
SubstrateDeuterated 1-octeneNonanal-d2 production
Reaction PressureModerate H₂/CO pressureMinimized side reactions
Ligand DesignSilicon-tethered multidentate ligandsEnhanced coordination stability

This approach avoids the need for costly deuterated precursors, leveraging catalytic efficiency to integrate isotopic labels .

Isotopic Exchange Reactions

Deuterium is introduced via acid-catalyzed exchange or metal-mediated deuteration. For example, nonanal reacts with D₂O in the presence of Pd/C or Pt catalysts to replace hydrogen atoms at specific positions .

Applications in Metabolic and Biomarker Research

Nonanal-d2 serves as a tracer for investigating lipid metabolism, oxidative stress, and disease biomarkers.

Lipid Metabolism Studies

Nonanal-d2 is used to track the catabolism of unsaturated fatty acids (e.g., linoleic acid) into volatile aldehydes. For instance, lipid hydroperoxides decompose during digestion, releasing medium-chain aldehydes like nonanal-d2, which are exhaled or excreted .

Study FocusMethodologyKey Findings
Fatty acid oxidation¹³CO₂ expiration analysis in miceNonanal formation from lipid hydroperoxides
Aldehyde metabolismMass spectrometry of exhaled breathNonanal-d2 as a biomarker for cystic fibrosis

Disease Biomarkers

Nonanal-d2 is implicated in respiratory diseases due to its detection in exhaled breath samples. For example, elevated nonanal levels correlate with oxidative stress in cystic fibrosis patients, making it a potential diagnostic marker.

DiseaseBiomarker RoleDetection Method
Cystic fibrosisIndicator of lipid peroxidationSPME-GCMS, PTR-ToF-MS
Chronic respiratoryOxidative stress markerBreath analysis

Health Implications and Mechanisms

Nonanal-d2’s role in lipid metabolism and oxidative pathways underpins its association with chronic diseases.

Oxidative Stress and Lipid Peroxidation

Nonanal is formed during lipid peroxidation, a process exacerbated in conditions like atherosclerosis and neurodegenerative disorders. Nonanal-d2’s stability in biological matrices allows precise quantification of oxidative damage .

Genetic and Metabolic Factors

Genes like GPAM (glycerol-3-phosphate acyltransferase) and ACSL5 (long-chain fatty-acyl-CoA ligase) regulate nonanal production. Polymorphisms in these genes may influence nonanal levels and disease susceptibility .

GeneFunctionAssociation with Nonanal
GPAMPhospholipid biosynthesisAltered fatty acid homeostasis
ACSL5Fatty acid activationEnhanced nonanal production
EPB41Membrane structureModulates lipid metabolism

Future Research Directions

Nonanal-d2’s utility extends beyond current applications, with potential in:

  • Therapeutic Development: Targeting enzymes in nonanal biosynthesis (e.g., LDAH lipases) to modulate oxidative stress.

  • Advanced Diagnostics: Non-invasive breath tests for early disease detection.

  • Metabolic Flux Analysis: Combining nonanal-d2 with isotopic tracers (e.g., ¹³C) to map lipid pathways.

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